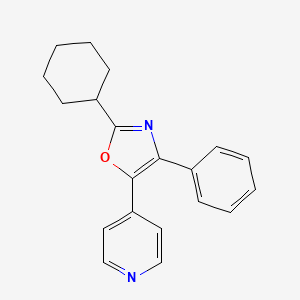
Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted with a 2-cyclohexyl-4-phenyl-5-oxazolyl group. It has a molecular formula of C20H20N2O and a molecular weight of 304.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted pyridine and an oxazole derivative can be catalyzed by a base or an acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 4-phenyl-: This compound has a similar pyridine ring but lacks the oxazole and cyclohexyl groups.
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: This compound contains two oxazoline groups attached to the pyridine ring.
Uniqueness
Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and oxazole groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
676168-43-7 |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-cyclohexyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O/c1-3-7-15(8-4-1)18-19(16-11-13-21-14-12-16)23-20(22-18)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2 |
Clave InChI |
IXRGDCYJQRBAIS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC(=C(O2)C3=CC=NC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


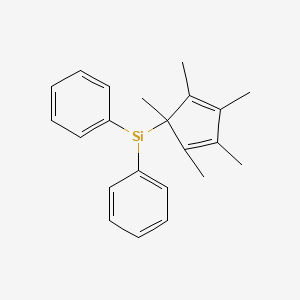
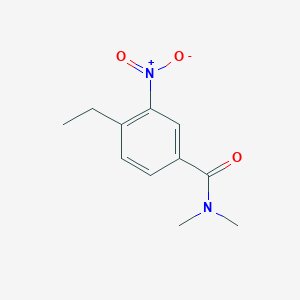
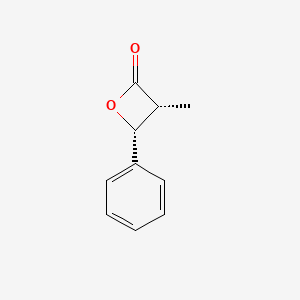

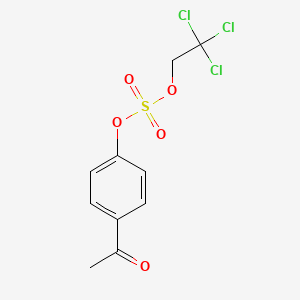
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
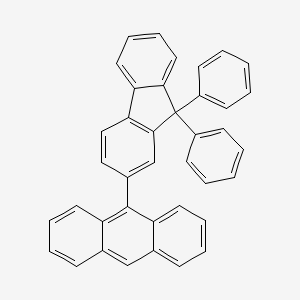
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
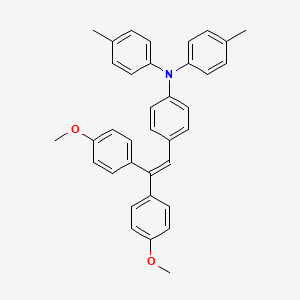
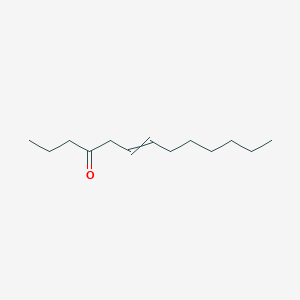
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)



